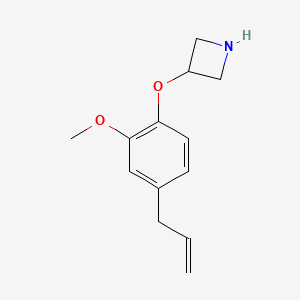
3-(4-Allyl-2-méthoxyphénoxy)azétidine
Vue d'ensemble
Description
Synthesis Analysis
Azetidines are synthesized through various methods. One method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the intramolecular amination of organoboronates to provide azetidines . A direct alkylation of 1-azabicyclo [1.1.0]butane (ABB) with organometal reagents in the presence of Cu (OTf) 2 rapidly provides bis-functionalized azetidines .Molecular Structure Analysis
The molecular structure of 3-(4-Allyl-2-methoxyphenoxy)azetidine consists of a four-membered azetidine ring attached to a phenyl ring through an oxygen atom. The phenyl ring has a methoxy group and an allyl group attached to it.Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Azetidines are excellent candidates for ring-opening and expansion reactions .Applications De Recherche Scientifique
Chimie Médicinale : Synthèse de Molécules Bioactives
La structure de la 3-(4-Allyl-2-méthoxyphénoxy)azétidine suggère un potentiel dans la synthèse de molécules bioactives. Le cycle azétidine, connu pour sa réactivité due à la tension du cycle, peut être un échafaudage clé dans la création de nouveaux composés pharmacologiquement actifs . Le groupe allyle pourrait être utilisé dans des transformations synthétiques supplémentaires, conduisant potentiellement à de nouveaux candidats médicaments.
Recherche sur le Cancer : Agents Cytotoxiques
Des dérivés du 4-allyl-2-méthoxyphénol ont montré une activité cytotoxique contre les cellules cancéreuses du sein humain . Par extension, la this compound pourrait être un précurseur dans la synthèse de nouveaux dérivés aux propriétés cytotoxiques améliorées pour la recherche sur le traitement du cancer.
Composés Dentaires : Additifs pour Améliorer les Propriétés
En science dentaire, des additifs sont utilisés pour améliorer les propriétés des composites dentaires. Les oligomères de structures similaires ont été utilisés pour améliorer la résistance et réduire la sensibilité des matériaux dentaires à l'illumination externe . Ce composé pourrait servir d'additif pour affiner davantage ces propriétés.
Synthèse Organique : Réactions Dirigées par la Tension
Le cycle azétidine dans la this compound peut subir des réactions dirigées par la tension, qui sont une pierre angulaire de la synthèse organique . Cela en fait un composé précieux pour développer de nouvelles méthodologies synthétiques.
Orientations Futures
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They have been used in drug discovery, polymerization, and as chiral templates . The future directions of azetidine research will likely focus on the synthesis, reactivity, and application of azetidines .
Propriétés
IUPAC Name |
3-(2-methoxy-4-prop-2-enylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-4-10-5-6-12(13(7-10)15-2)16-11-8-14-9-11/h3,5-7,11,14H,1,4,8-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDWYPRWWHGARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


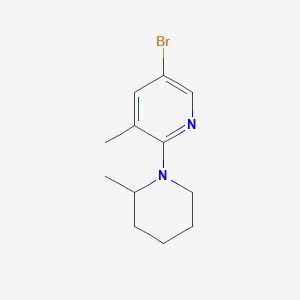
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525184.png)

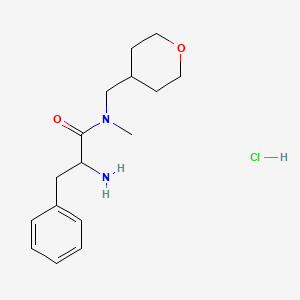
![3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1525190.png)


![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525195.png)
![2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525197.png)
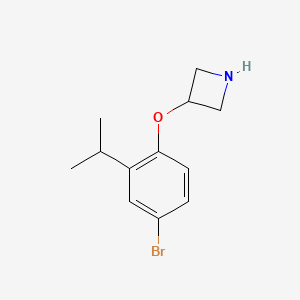

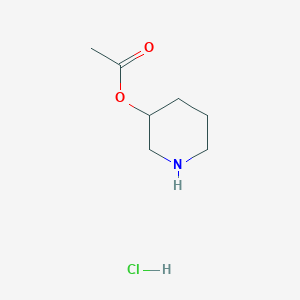
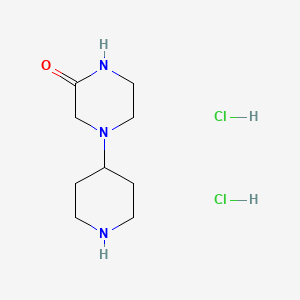
![4-[3-Amino-4-(ethylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1525204.png)
